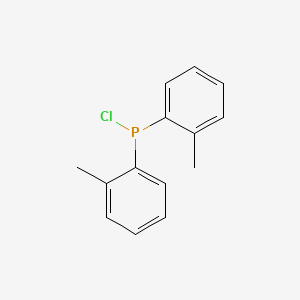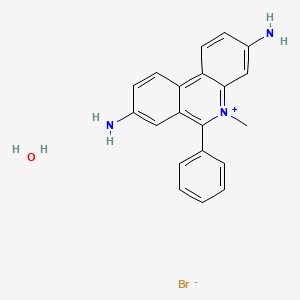
Nebramycin II (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nebramycin II (sulfate) is an aminoglycoside antibiotic produced by the bacterium Streptomyces tenebrarius . It is primarily used in veterinary medicine to treat bacterial infections in animals caused by gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa . Nebramycin II (sulfate) is known for its unique structure, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nebramycin II (sulfate) is produced through the fermentation of Streptomyces tenebrarius. The process involves culturing the bacterium in an aqueous nutrient culture medium under aerobic conditions. The fermentation is typically carried out at a temperature between 37°C and 43°C for about 4 to 7 days . The antibiotic is then recovered from the filtered fermentation broth by chromatography over a cationic exchange resin .
Industrial Production Methods: In industrial settings, the production of Nebramycin II (sulfate) follows a similar fermentation process. The bacterium is grown in large fermenters, and the antibiotic is extracted and purified using chromatography techniques. The pH of the solution is adjusted to about 4.5 to facilitate the precipitation of the antibiotic as insoluble salts .
Analyse Des Réactions Chimiques
Types of Reactions: Nebramycin II (sulfate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure to enhance its efficacy and reduce resistance.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in Nebramycin II (sulfate).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines to replace specific groups in the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Nebramycin II (sulfate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of aminoglycoside antibiotics.
Biology: Researchers use Nebramycin II (sulfate) to investigate bacterial resistance mechanisms and develop new antibiotics.
Medicine: Although primarily used in veterinary medicine, it serves as a reference compound for developing new aminoglycoside antibiotics for human use.
Mécanisme D'action
Nebramycin II (sulfate) exerts its effects by binding to the bacterial ribosome, leading to the misreading of messenger RNA and the incorporation of incorrect amino acids into the nascent polypeptide chain . This action disrupts protein synthesis, ultimately resulting in bacterial cell death. The antibiotic also binds to the eukaryotic decoding site, although with different key residues required for recognition . This dual binding ability contributes to its bactericidal properties.
Comparaison Avec Des Composés Similaires
Gentamicin: Another aminoglycoside antibiotic used to treat a variety of bacterial infections.
Tobramycin: Commonly used to treat Pseudomonas aeruginosa infections, especially in cystic fibrosis patients.
Neomycin: Often used topically to prevent infections in minor cuts and burns.
Nebramycin II (sulfate) stands out due to its specific production method and unique structural features, making it a valuable compound in both veterinary medicine and scientific research.
Propriétés
IUPAC Name |
5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLYHYWDYPSNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41194-16-5 |
Source


|
| Record name | 4-O-[(2R,3R,4aS,6R,7S,8R,8aR)-3-amino-6-(4-amino-4-deoxy-α-D-glucopyranosyloxy)-8-hydroxy-7-methylaminoperhydropyrano[3,2-b]pyran-2-yl]-2-deoxystreptamine, sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)


![2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate](/img/structure/B3068312.png)
![N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine](/img/structure/B3068315.png)


![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)




